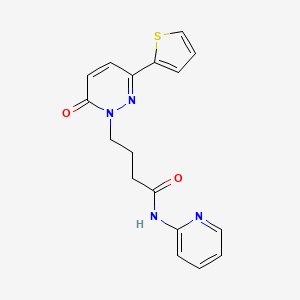

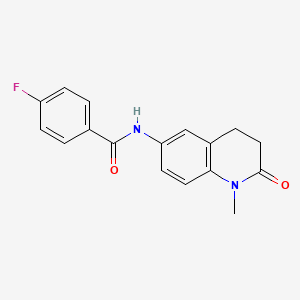

![molecular formula C18H14N2O3 B2650482 N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide CAS No. 325699-58-9](/img/structure/B2650482.png)

N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide” is a chemical compound with the molecular formula C18H14N2O3 . It is also known by its CAS number 325699-58-9 .

Synthesis Analysis

While specific synthesis methods for “N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide” were not found, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11-1 . Unfortunately, specific details about the molecular structure of this compound were not found.Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H14N2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide, such as certain novel benzamides and quinazolin-4(3H)-ones, exhibit remarkable antitumor activity against a variety of cancer cell lines. The compounds were synthesized through reactions involving hydrazinecarbonyl aryl benzamides and indoline-2,3-diones, leading to derivatives that showed more potent antitumor activity than the standard drug CFM-1, especially compounds with specific IC50 values indicating high percentage inhibition against cell lines like Daoy, UW228-2, Huh-7, Hela, and MDA-MB231. QSAR analyses further supported the anticancer potential of these compounds across different cancer cell lines, indicating the significant role of the structural configuration and substituents in enhancing anticancer activity (Alafeefy et al., 2015).

Synthesis Methodologies

Studies on the synthesis methodologies involving N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide derivatives have highlighted various chemical reactions and conditions that lead to the formation of these compounds. For instance, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides has been documented, showcasing a method for the efficient synthesis of related compounds under specific conditions, which could have implications for the development of new chemical entities with potential biological activities (Wang and Widenhoefer, 2004).

Properties and Applications in Complex Structures

Further research into the properties of N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide derivatives has explored their inclusion in complex chemical structures like metal-organic frameworks (MOFs) and their applications in luminescence and thermostability studies. These studies open avenues for the use of such compounds in materials science, highlighting their versatility beyond biological activities. For example, the synthesis and characterization of carboxylate-assisted acylamide metal–organic frameworks have demonstrated unique structural properties that could be leveraged for various applications, including catalysis, drug delivery, and the development of luminescent materials (Sun et al., 2012).

Eigenschaften

IUPAC Name |

N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUDRKASGXNRHW-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

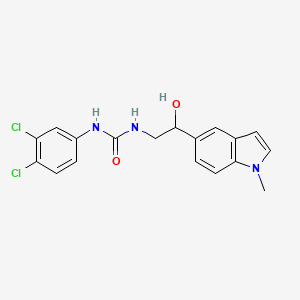

![(1R,5S)-N-(tert-butyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2650400.png)

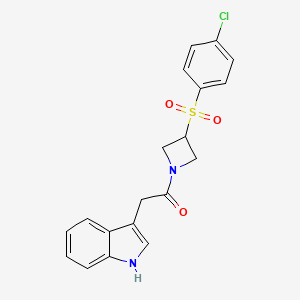

![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)

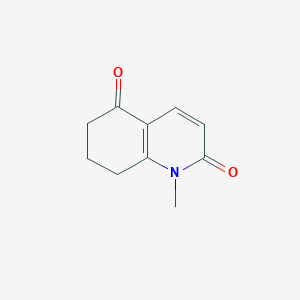

![Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2650409.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2650414.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)